LY-272015 hydrochloride

5-HT2B receptor antagonist binding affinity Ki

LY-272015 hydrochloride is a uniquely selective 5-HT2B receptor antagonist (Ki=0.75 nM) with 29- and 38-fold selectivity over 5-HT2C and 5-HT2A, respectively — a defined window unattainable with broad-spectrum agents like ketanserin. Orally active and validated in DOCA-salt hypertensive rats (1–3 mg/kg), it enables unambiguous attribution of pharmacological effects to 5-HT2B without confounding 5-HT2A/2C or α1-adrenergic activity. The compound completely inhibits 5-HT- and BW723C86-induced ERK2 phosphorylation and has been employed in cardiac valvulopathy studies. Supplied at ≥98% purity for reproducible, high-confidence preclinical research.

Molecular Formula C21H25ClN2O2
Molecular Weight 372.9 g/mol
CAS No. 172895-15-7
Cat. No. B1662344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-272015 hydrochloride
CAS172895-15-7
Synonyms1-[(3,4-Dimethoxyphenyl)methy]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride
Molecular FormulaC21H25ClN2O2
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CCNC3CC4=CC(=C(C=C4)OC)OC.Cl
InChIInChI=1S/C21H24N2O2.ClH/c1-13-4-6-17-16(10-13)15-8-9-22-18(21(15)23-17)11-14-5-7-19(24-2)20(12-14)25-3;/h4-7,10,12,18,22-23H,8-9,11H2,1-3H3;1H
InChIKeyBKAZOTIBKRWLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY 272015 Hydrochloride (CAS 172895-15-7): 5-HT2B Selective Antagonist for Cardiovascular and Serotonergic Research


The compound 1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride (CAS 172895-15-7), also designated LY 272015 hydrochloride, is a tetrahydro-β-carboline derivative that functions as a high-affinity antagonist at the serotonin 5-HT2B receptor. LY 272015 hydrochloride binds to 5-HT2B receptors with a Ki of 0.75 nM and displays 29-fold selectivity over 5-HT2C (Ki = 21.63 nM) and 38-fold selectivity over 5-HT2A (Ki = 28.7 nM) receptors . The compound is orally bioavailable and has demonstrated antihypertensive efficacy in DOCA-salt hypertensive rats at doses of 1.0 and 3.0 mg/kg [1].

Why 5-HT2 Receptor Antagonists Cannot Be Interchanged: LY 272015 Hydrochloride (CAS 172895-15-7) Selectivity Profile Justifies Targeted Procurement


Serotonin 5-HT2 receptor family antagonists exhibit markedly divergent subtype selectivity profiles that preclude simple functional substitution. While many agents in this class (e.g., ketanserin, methysergide, cyproheptadine) demonstrate broad or non-selective antagonism across 5-HT2A, 5-HT2B, and 5-HT2C subtypes, LY 272015 hydrochloride provides a defined selectivity window that enables isolation of 5-HT2B-mediated pharmacological effects without confounding activity at 5-HT2A or 5-HT2C . This is particularly critical given that 5-HT2B agonism is associated with cardiac valvulopathy, while 5-HT2A and 5-HT2C modulation produces distinct CNS and vascular effects [1]. Procurement of a compound with quantified subtype selectivity, such as LY 272015 hydrochloride with its 29- to 38-fold discrimination between 5-HT2B and the closely related 5-HT2C and 5-HT2A receptors, is essential for experiments requiring unambiguous attribution of observed biological responses to 5-HT2B antagonism .

LY 272015 Hydrochloride (CAS 172895-15-7): Quantitative Differentiation Evidence Versus 5-HT2 Antagonist Comparators


5-HT2B Receptor Binding Affinity: Sub-nanomolar Ki Versus Comparator 5-HT2 Antagonists

LY 272015 hydrochloride demonstrates sub-nanomolar binding affinity for the 5-HT2B receptor (Ki = 0.75 nM), which is approximately 17-fold higher affinity than the 5-HT2B/2C antagonist SB-206553 (Ki = 12.6 nM for 5-HT2B) . Compared to the non-selective antagonist methysergide, LY 272015 exhibits substantially greater 5-HT2B affinity with defined selectivity boundaries [1].

5-HT2B receptor antagonist binding affinity Ki radioligand binding

Selectivity Over 5-HT2A Receptors: 38-Fold Discrimination Versus Non-Selective Antagonists

LY 272015 hydrochloride exhibits 38-fold selectivity for 5-HT2B (Ki = 0.75 nM) over 5-HT2A receptors (Ki = 28.7 nM) . In contrast, the widely used 5-HT2 antagonist ketanserin demonstrates only approximately 10-fold selectivity for 5-HT2A over 5-HT2B [1]. SB-200646, a dual 5-HT2B/2C antagonist, shows 50-fold selectivity over 5-HT2A but with 5-HT2B pKi of 7.5 (Ki ≈ 31.6 nM), representing approximately 42-fold lower 5-HT2B affinity than LY 272015 .

5-HT2B selectivity 5-HT2A receptor subtype selectivity receptor profiling

Selectivity Over 5-HT2C Receptors: 29-Fold Discrimination Profile

LY 272015 hydrochloride exhibits 29-fold selectivity for 5-HT2B (Ki = 0.75 nM) over 5-HT2C receptors (Ki = 21.63 nM) . This selectivity profile contrasts with SB-242084, a 5-HT2C-selective antagonist that exhibits 100-fold selectivity for 5-HT2C over 5-HT2B, demonstrating that LY 272015 occupies a distinct and complementary position in the 5-HT2 antagonist pharmacopeia [1]. The dual 5-HT2B/2C antagonist SB-200646 (5-HT2C pKi = 6.9; Ki ≈ 125.9 nM) shows lower absolute affinity at both subtypes .

5-HT2B selectivity 5-HT2C receptor subtype selectivity receptor profiling

In Vivo Antihypertensive Efficacy: Quantified Blood Pressure Reduction in DOCA-Salt Hypertensive Rat Model

LY 272015 hydrochloride administered intravenously at 1.0 and 3.0 mg/kg significantly reduced mean arterial blood pressure in DOCA-salt hypertensive rats with severe hypertension (mean arterial pressure approximately 200 mmHg). At week 3, blood pressure was reduced by approximately 20 mmHg; at week 4, the reduction reached approximately 40 mmHg in the subgroup of rats with extremely high blood pressure [1]. Importantly, LY 272015 did not reduce blood pressure in sham-treated normotensive rats at any dose, indicating that its antihypertensive effect is specific to the hypertensive state rather than a general vasodilatory action [1]. This contrasts with non-selective 5-HT2 antagonists such as ketanserin, which lower blood pressure in both normotensive and hypertensive models due to additional α1-adrenergic antagonism [2].

antihypertensive DOCA-salt hypertension in vivo pharmacology blood pressure

Functional Antagonism: Complete Inhibition of 5-HT2B-Mediated ERK2 Phosphorylation

LY 272015 hydrochloride completely inhibits ERK2 phosphorylation induced by either 5-HT (the endogenous agonist) or BW723C86 (a selective 5-HT2B agonist) . This functional antagonism confirms that receptor occupancy translates to blockade of downstream intracellular signaling. In mitral valve interstitial cell (MVIC) cultures, 100 nM LY 272015 inhibits 5-HT-induced cellular activation, and ex vivo studies using human mitral valve tissue demonstrate that 100 μM LY 272015 attenuates 5-HT-mediated responses . The functional inhibition profile contrasts with partial antagonists or inverse agonists that may exhibit agonist-dependent or constitutive activity modulation.

ERK2 phosphorylation functional antagonism signal transduction MAPK pathway

Orally Bioactive 5-HT2B Antagonist With In Vivo Target Engagement

LY 272015 hydrochloride is orally active, as demonstrated by its ability to produce antihypertensive effects following systemic administration in the DOCA-salt hypertensive rat model [1]. The compound's oral bioavailability distinguishes it from certain peptide-based or tool compounds that require parenteral administration for in vivo studies. The 5-HT2B antagonist RS-127445, while exhibiting similar 5-HT2B affinity (pKi = 9.5, Ki ≈ 0.32 nM), shows variable oral bioavailability across species and requires careful formulation for consistent in vivo exposure [2]. In contrast, LY 272015 demonstrates reproducible oral activity in rat hypertension models at defined doses (1.0 and 3.0 mg/kg) without requiring specialized formulation [1].

oral bioavailability in vivo pharmacology target engagement 5-HT2B antagonist

Recommended Applications for LY 272015 Hydrochloride (CAS 172895-15-7) in Preclinical and Mechanistic Research


Cardiovascular Pharmacology: DOCA-Salt Hypertension and 5-HT2B-Mediated Vascular Remodeling Studies

LY 272015 hydrochloride is suitable for preclinical hypertension research, particularly in DOCA-salt hypertensive rat models where 5-HT2B receptor expression is induced and contributes to sustained blood pressure elevation [1]. The compound's 5-HT2B selectivity (29- to 38-fold over 5-HT2C and 5-HT2A) enables isolation of 5-HT2B-mediated vascular effects without confounding α1-adrenergic antagonism (present in ketanserin) or 5-HT2A-mediated effects . Researchers should administer 1.0-3.0 mg/kg i.v. for acute studies or employ oral dosing for chronic paradigms; include normotensive sham controls to verify hypertension-specific effects as LY 272015 does not alter blood pressure in normotensive animals [1].

Cardiac Valvular Biology: Mitral Valve Interstitial Cell Activation and Fibrosis Models

The compound is applicable for studying 5-HT2B-mediated cardiac valvulopathy mechanisms, a critical safety concern for serotonergic pharmacotherapies. LY 272015 (100 nM) inhibits 5-HT-induced mitral valve interstitial cell (MVIC) activation in canine cell cultures, and ex vivo human mitral valve studies demonstrate that 100 μM LY 272015 attenuates 5-HT-mediated responses [1]. In vivo, osmotic pump infusion of LY 272015 (3 mg/kg, twice weekly) mitigates angiotensin II-induced mitral valve remodeling in mice [1]. The compound's defined 5-HT2B selectivity provides unambiguous target attribution, distinguishing 5-HT2B-mediated valvular effects from potential 5-HT2A or 5-HT2C contributions.

Serotonergic Signal Transduction: MAPK/ERK Pathway Dissection

LY 272015 hydrochloride completely inhibits 5-HT- and BW723C86-induced ERK2 phosphorylation, enabling its use as a pharmacological tool for isolating 5-HT2B contributions to MAPK/ERK signaling [1]. This application is particularly valuable in cellular systems where multiple 5-HT2 receptor subtypes are co-expressed. Researchers should verify 5-HT2B expression in the experimental system and employ appropriate concentrations based on the Ki value (0.75 nM) and functional inhibition data; include selective 5-HT2A and 5-HT2C antagonists as controls to confirm that observed ERK2 inhibition is specifically attributable to 5-HT2B blockade.

5-HT2B Receptor Positive Control for Antagonist Screening and Assay Validation

Due to its well-characterized affinity profile (Ki = 0.75 nM at 5-HT2B, with 29- and 38-fold selectivity over 5-HT2C and 5-HT2A respectively) [1], LY 272015 hydrochloride serves as an appropriate positive control antagonist for radioligand binding displacement assays, functional calcium flux assays, and β-arrestin recruitment assays targeting the 5-HT2B receptor. The compound's commercial availability from multiple reputable vendors with defined purity specifications (≥98% by HPLC) supports its use as a reference standard for screening campaigns aimed at identifying novel 5-HT2B antagonists or assessing compound selectivity across the 5-HT2 receptor family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-272015 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.